molecular formula C12H13N7O6S B5542321 N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide

N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide

Cat. No.: B5542321
M. Wt: 383.34 g/mol
InChI Key: QNMVCGMLTQNMEP-UHFFFAOYSA-N
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Description

N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide is a useful research compound. Its molecular formula is C12H13N7O6S and its molecular weight is 383.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.06480233 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Applications in Membrane Science

The compound N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide has been explored in various scientific fields. One such application is in the field of membrane science. For instance, Liu et al. (2012) developed novel sulfonated thin-film composite nanofiltration membranes using sulfonated aromatic diamine monomers. These membranes demonstrated improved water flux and effective dye treatment capabilities, indicating potential use in water purification and wastewater treatment processes (Liu et al., 2012).

Peptidomimetics Development

N-Aminosulfamides, which are similar in structure to the compound , have been studied for their role as peptidomimetics. Turcotte et al. (2012) synthesized aza-sulfurylglycinyl tripeptide analogs, demonstrating effective methods for creating peptidomimetic structures. This research has implications in drug development and the study of protein interactions (Turcotte et al., 2012).

Analytical Chemistry and Detection Technologies

In analytical chemistry, compounds similar to this compound have been used for detection and sensing applications. Das and Mandal (2018) developed single-molecule fluorescent probes based on amino and methoxy-substituted triazinyl compounds for the ultrafast detection of 2,4,6-trinitrophenol in water. This research contributes to environmental monitoring and detection technologies (Das & Mandal, 2018).

Corrosion Inhibition in Industrial Materials

In the field of materials science, triazine derivatives have been studied for their role in corrosion inhibition. Yadav et al. (2015) investigated the corrosion inhibition of N80 steel using triazine derivatives in acidic mediums. This research provides insights into protective measures for industrial materials and infrastructure (Yadav et al., 2015).

Mechanism of Action

The compound’s mode of action is by inhibiting cell division in the shoots and roots of the plant, and it is biologically active at low use rates .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Properties

IUPAC Name

1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[(4-nitrophenyl)sulfamoyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N7O6S/c1-7-13-10(16-12(14-7)25-2)15-11(20)18-26(23,24)17-8-3-5-9(6-4-8)19(21)22/h3-6,17H,1-2H3,(H2,13,14,15,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMVCGMLTQNMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.